Cas no 338979-36-5 (1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one)

1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one 化学的及び物理的性質
名前と識別子
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- 1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one
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1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI76655-1g |
1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one |
338979-36-5 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI76655-5g |
1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one |
338979-36-5 | >90% | 5g |
$4744.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630095-1mg |
1-(4-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one |
338979-36-5 | 98% | 1mg |
¥546.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630095-5mg |
1-(4-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one |
338979-36-5 | 98% | 5mg |
¥627.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630095-10mg |
1-(4-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one |
338979-36-5 | 98% | 10mg |
¥747.00 | 2024-05-18 | |
Key Organics Ltd | 9F-949-5MG |
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one |
338979-36-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 9F-949-0.5G |
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one |
338979-36-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 9F-949-10MG |
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one |
338979-36-5 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 9F-949-10G |
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one |
338979-36-5 | >90% | 10g |
£5775.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00904012-1g |
1-(4-Chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one |
338979-36-5 | 90% | 1g |
¥4193.0 | 2023-04-07 |
1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-oneに関する追加情報
Introduction to 1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS No. 338979-36-5)
The compound 1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one, identified by its CAS number 338979-36-5, is a structurally complex molecule that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities. This tetrahydroindole derivative features a unique combination of aromatic and heterocyclic moieties, which contribute to its intriguing pharmacological properties. The presence of a 4-chlorophenyl group and a 2-phenyl substituent in the indole core suggests possible interactions with various biological targets, making it a promising candidate for further investigation.
In recent years, the development of novel scaffolds based on indole derivatives has been a focal point in medicinal chemistry, particularly for the discovery of drugs targeting neurological and inflammatory disorders. The structural motif of 1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one aligns well with this trend, as it incorporates elements known to modulate enzyme activity and receptor binding. Specifically, the tetrahydroindole ring system is commonly found in bioactive molecules, exhibiting properties such as analgesic and anti-inflammatory effects.
One of the most compelling aspects of this compound is its potential role in modulating central nervous system (CNS) pathways. The 4-chlorophenyl group is a common pharmacophore in drugs designed to interact with serotonergic and dopaminergic systems, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. Preclinical studies have demonstrated that similar indole derivatives can exhibit potent effects on neurotransmitter receptors, suggesting that 1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one may similarly influence CNS function. Furthermore, the 2-phenyl substituent may enhance lipophilicity, improving blood-brain barrier penetration—a critical factor for effective CNS drug delivery.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one for biological activity. Molecular docking studies have identified potential binding interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. These findings align with the growing interest in developing nonsteroidal anti-inflammatory drug (NSAID) alternatives with improved selectivity and reduced side effects. The structural versatility of this compound allows for modifications that could fine-tune its pharmacokinetic profile while maintaining or enhancing therapeutic efficacy.
The synthesis of 1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such complex molecules. Key synthetic strategies include cyclization reactions to form the tetrahydroindole core followed by functional group interconversions to introduce the 4-chlorophenyl and 2-phenyl moieties. Advances in catalytic methods have enabled more sustainable and efficient synthetic routes, reducing waste and improving yields—a critical consideration for industrial-scale production.
From a regulatory perspective, compounds like 1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Current research protocols emphasize translational studies that bridge preclinical findings with human health outcomes. The integration of high-throughput screening (HTS) technologies has accelerated the identification of promising candidates for further development. Additionally, bioanalytical techniques such as mass spectrometry and chromatography play a crucial role in characterizing the compound’s metabolic stability and interaction with biological matrices.
The future direction of research on 1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one may involve exploring its analogs to optimize pharmacological properties further. Structure-based drug design approaches leverage crystallographic data from related compounds to guide modifications aimed at improving binding affinity or selectivity. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into tangible therapeutic benefits. As computational modeling becomes more sophisticated, virtual screening will continue to complement experimental efforts in identifying novel drug candidates.
In conclusion,1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one represents a fascinating molecule with potential applications in treating neurological and inflammatory disorders. Its unique structural features position it as a valuable scaffold for medicinal chemists seeking to develop next-generation therapeutics. Ongoing research efforts are likely to uncover new insights into its mechanism of action and therapeutic potential, paving the way for innovative treatments that address unmet medical needs.
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